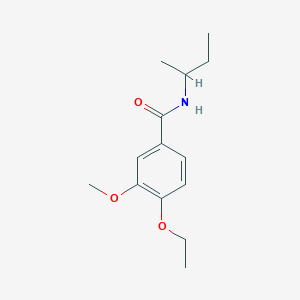

n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

N-butan-2-yl-4-ethoxy-3-methoxybenzamide |

InChI |

InChI=1S/C14H21NO3/c1-5-10(3)15-14(16)11-7-8-12(18-6-2)13(9-11)17-4/h7-10H,5-6H2,1-4H3,(H,15,16) |

InChI Key |

GPVRROHPYDPKLO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=C(C=C1)OCC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Sec Butyl 4 Ethoxy 3 Methoxybenzamide and Analogous Benzamide Structures

Strategic Approaches to Amide Bond Formation

The formation of the amide bond is the cornerstone of benzamide (B126) synthesis. Various methods have been developed, ranging from classical coupling reactions to modern catalytic approaches, each offering distinct advantages in terms of scope, efficiency, and functional group tolerance.

Amide Coupling Reactions: Reagents and Optimized Conditions

Amide bond formation is frequently accomplished by activating a carboxylic acid, which then reacts with an amine. Modern coupling reagents have been developed to facilitate this transformation under mild conditions, minimizing side reactions and racemization. peptide.combachem.com These reagents are broadly categorized into phosphonium (B103445) and aminium/uronium salts, which achieve high coupling rates. bachem.com

Commonly used reagents include HATU, TBTU, and PyBrOP. bachem.comresearchgate.net

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium salt based on HOAt. It reacts quickly and reduces the risk of epimerization during coupling. peptide.comresearchgate.net

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is another efficient aminium reagent, though it is structurally an aminium salt rather than a uronium salt. peptide.com

PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) is a more reactive phosphonium salt, often employed for challenging couplings, such as those involving N-methylated amino acids or other sterically hindered substrates. peptide.combachem.com

These reactions typically require a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the acid formed and to facilitate the reaction. bachem.compeptide.com The choice of solvent is also critical, with polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) being common. peptide.com

| Reagent | Full Name | Reagent Type | Key Features | Typical Base |

|---|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Fast reaction rates, low epimerization. peptide.comresearchgate.net | DIPEA |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Aminium/Uronium Salt | Efficient, widely used, minimal racemization with HOBt. peptide.com | DIPEA, NMM |

| PyBrOP | Bromotripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Highly reactive, suitable for sterically hindered substrates. peptide.combachem.com | DIPEA |

Reductive Amination Pathways for N-Substituted Benzamides

Reductive amination provides an alternative and powerful strategy for forming the C-N bond, particularly for synthesizing secondary and tertiary amines. harvard.edumasterorganicchemistry.com This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in the same pot to the desired amine. harvard.edu This approach avoids the overalkylation problems often associated with direct alkylation of amines. masterorganicchemistry.com

A variety of reducing agents can be employed, with the choice depending on the substrate and desired selectivity.

Sodium cyanoborohydride (NaBH₃CN) is a classic reagent that is stable at acidic pH and selectively reduces the iminium ion in the presence of the carbonyl group. harvard.edumasterorganicchemistry.com However, it is highly toxic. harvard.edu

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a milder and less toxic alternative that has become a highly selective reagent for reductive amination. harvard.edumasterorganicchemistry.com It is particularly effective for a wide range of aldehydes, ketones, and amines, and the reaction often proceeds with high yield. harvard.edu

This pathway is highly versatile for creating N-substituted benzamides by reacting a substituted benzaldehyde (B42025) with a primary or secondary amine, such as sec-butylamine (B1681703), followed by reduction.

| Reducing Agent | Key Characteristics | Typical Conditions |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces iminium ions; stable in mild acid; toxic. harvard.edumasterorganicchemistry.com | pH control (6-7) is often necessary. harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, less toxic, high functional group tolerance. harvard.edu | Often used with acetic acid as a catalyst in solvents like dichloroethane. harvard.edu |

Palladium-Catalyzed C-N Bond Formation Approaches

Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become indispensable for the formation of C-N bonds. acs.orgresearchgate.net This methodology allows for the coupling of an amine with an aryl halide or pseudohalide, providing a direct route to N-aryl and N-heteroaryl amines. acs.org The synthesis of N-substituted benzamides can be achieved by coupling a primary or secondary amide with a substituted aryl halide. beilstein-journals.org

The success of these reactions is highly dependent on the choice of palladium catalyst, ligand, and base. beilstein-journals.orgmit.edu

Catalysts : Palladium sources such as Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are commonly used. beilstein-journals.org

Ligands : Bulky, electron-rich phosphine (B1218219) ligands are crucial for catalytic activity. Biaryl phosphine ligands and bidentate ligands like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are highly effective. beilstein-journals.orgmit.edu

Bases : A base such as Cs₂CO₃ (caesium carbonate) or K₃PO₄ (potassium phosphate) is required. beilstein-journals.org

This approach offers broad substrate scope and is a key technology for preparing aromatic amines in pharmaceutical research. acs.orgrsc.org

Functional Group Interconversions and Aromatic Ring Functionalization

Beyond the initial formation of the amide bond, advanced synthetic strategies often involve the precise functionalization of the benzamide's aromatic ring. These methods allow for the introduction of various substituents with high regioselectivity.

Regioselective Etherification and Alkoxylation Techniques

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of aromatic rings, including the introduction of alkoxy groups. acs.orgresearchgate.net The amide group itself, particularly an N-methoxy amide, can act as a directing group, guiding the catalyst to functionalize the ortho C-H bond. acs.orgacs.org

This palladium-catalyzed ortho-alkoxylation allows for the efficient generation of ortho-alkoxylated benzamide derivatives. acs.org The reaction typically employs a palladium catalyst like Pd(OAc)₂. researchgate.net This methodology is significant as it provides a direct route to functionalized aryl ethers, which are common structural motifs. researchgate.netrsc.org The N-methoxy amide directing group can often be removed or modified after the desired functionalization has been achieved. researchgate.net

Ortho-Acylation Reactions in Tertiary Benzamide Synthesis

Similar to alkoxylation, the tertiary amide group can direct the acylation of the ortho position of the aromatic ring. nih.govacs.org Palladium-catalyzed ortho-acylation of tertiary benzamides using arylglyoxylic acids as the acyl source has been developed as an effective method. nih.gov

A key feature of this transformation is the insertion of palladium into the ortho C-H bond, which is directed by the N,N-dialkylamide group. nih.govacs.org This reaction tolerates a range of functional groups on the arylglyoxylic acid, including halogens and alkoxy groups, making it a versatile tool for synthesizing complex, ortho-acylated tertiary benzamides. nih.gov These products are valuable intermediates for the synthesis of various functionalized heterocyclic compounds. nih.gov

Introduction of the Sec-Butyl Moiety: Stereoselective Strategies

The stereoselective incorporation of the sec-butyl group onto the benzamide nitrogen is a critical step in the synthesis of enantiomerically enriched N-(sec-butyl)-4-ethoxy-3-methoxybenzamide. Several strategies can be employed to control the stereochemistry at the chiral center of the sec-butyl group, including kinetic resolution of racemic sec-butylamine and the use of chiral auxiliaries.

One effective method is the enzymatic kinetic resolution of racemic sec-butylamine . This approach utilizes lipases, such as Candida antarctica lipase (B570770) B (CALB), to selectively acylate one enantiomer of the amine, leaving the other enantiomer unreacted and thus enantiomerically enriched. For instance, the acylation of racemic sec-butylamine with an acyl donor in the presence of CALB can provide either the (R)- or (S)-amide and the corresponding unreacted (S)- or (R)-amine in high enantiomeric excess. The efficiency of the resolution is highly dependent on the choice of acylating agent and reaction conditions.

Another powerful strategy involves the use of chiral auxiliaries . The Ellman auxiliary, (R)- or (S)-tert-butanesulfinamide, is a versatile chiral reagent for the asymmetric synthesis of amines and their derivatives. The condensation of a chiral tert-butanesulfinamide with a ketone, followed by nucleophilic addition and subsequent removal of the auxiliary, can afford chiral amines with high stereopurity. While not a direct amidation, this method provides a reliable route to enantiomerically pure sec-butylamine, which can then be coupled with 4-ethoxy-3-methoxybenzoic acid to yield the desired chiral benzamide.

Asymmetric Synthesis and Stereochemical Control in Benzamide Scaffold Construction

Chiral Catalysis for Enantioselective Transformations in Benzamide Systems

Chiral catalysts play a pivotal role in the enantioselective synthesis of benzamides. Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of asymmetric transformations, including the synthesis of chiral amides. These catalysts can activate the carboxylic acid component, facilitating a stereoselective attack by the amine. The chiral environment created by the catalyst directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product. While direct application to this compound is not extensively documented, the general principles of CPA catalysis are applicable to this system. The appropriate choice of a bulky and sterically demanding chiral phosphoric acid can be crucial in achieving high enantioselectivity in the amidation reaction.

Table 1: Examples of Chiral Catalysts in Asymmetric Amide Synthesis

| Catalyst Type | Example Catalyst | Application | Reference |

| Chiral Phosphoric Acid (CPA) | (R)-TRIP | Asymmetric amination and amidation reactions | General Literature |

| Chiral N-heterocyclic Carbene (NHC) | Imidazolium-based NHCs | Kinetic resolution of secondary amines via acylation | General Literature |

| Chiral Phosphine Ligands | BINAP | Transition-metal catalyzed asymmetric coupling reactions | General Literature |

Note: This table provides general examples of catalyst types and their applications in asymmetric amide synthesis. Specific catalysts for the synthesis of this compound would require further empirical investigation.

Diastereoselective Approaches to Sec-Butyl Containing Benzamides

Diastereoselective strategies offer another robust avenue for controlling the stereochemistry of this compound. These methods typically involve the coupling of a chiral carboxylic acid derivative with a chiral amine, where the inherent chirality of both reactants influences the stereochemical outcome of the reaction.

One approach is to start with an enantiomerically pure 4-ethoxy-3-methoxybenzoic acid derivative that contains a chiral center. The coupling of this chiral acid with enantiomerically pure (R)- or (S)-sec-butylamine would lead to the formation of two diastereomers. The stereochemical course of this reaction can often be predicted based on established models of asymmetric induction, such as Cram's rule or the Felkin-Anh model, depending on the nature of the chiral center in the acid component. The resulting diastereomers can then be separated by standard chromatographic techniques.

Alternatively, a chiral auxiliary can be attached to the achiral 4-ethoxy-3-methoxybenzoic acid. The subsequent reaction of this chiral ester or activated acid derivative with racemic or enantiomerically enriched sec-butylamine can proceed with high diastereoselectivity. After the amide bond formation, the chiral auxiliary can be cleaved to yield the desired chiral benzamide.

Table 2: Comparison of Stereoselective Strategies

| Strategy | Description | Advantages | Disadvantages |

| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer of racemic sec-butylamine. | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield of 50% for one enantiomer. |

| Chiral Auxiliaries | Use of a recoverable chiral molecule to direct the stereochemical outcome. | High diastereoselectivity, predictable stereochemistry. | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Catalysis | Use of a substoichiometric amount of a chiral catalyst to induce enantioselectivity. | High atom economy, potential for high turnover numbers. | Catalyst development can be challenging and expensive. |

| Diastereoselective Synthesis | Coupling of two chiral synthons to form diastereomers. | Can provide access to all possible stereoisomers. | Requires enantiomerically pure starting materials. |

Advanced Spectroscopic and Structural Elucidation of N Sec Butyl 4 Ethoxy 3 Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H and ¹³C NMR Spectral Analysis for Proton and Carbon Environments

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the proton and carbon frameworks of "N-(Sec-butyl)-4-ethoxy-3-methoxybenzamide."

In the hypothetical ¹H NMR spectrum, distinct signals would be expected for each unique proton environment. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between 6.8 and 7.5 ppm, with their splitting patterns revealing their substitution pattern. The protons of the ethoxy group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The methoxy (B1213986) group would show a characteristic singlet around 3.9 ppm. The protons of the sec-butyl group would exhibit more complex splitting, with a multiplet for the methine (-CH-) proton, multiplets for the methylene (-CH2-) protons, and a triplet and a doublet for the two methyl (-CH3) groups.

The ¹³C NMR spectrum would complement this by showing a distinct peak for each unique carbon atom. The carbonyl carbon of the amide would be found significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons would resonate between 110 and 160 ppm. The carbons of the ethoxy, methoxy, and sec-butyl groups would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.8 - 7.5 | m |

| NH (Amide) | ~8.0 | br s |

| O-CH₂ (Ethoxy) | ~4.1 | q |

| O-CH₃ (Methoxy) | ~3.9 | s |

| N-CH (sec-Butyl) | ~4.0 | m |

| CH₂ (sec-Butyl) | ~1.5 | m |

| CH₃ (Ethoxy) | ~1.4 | t |

| CH₃ (sec-Butyl) | ~1.2 | d |

| CH₃ (sec-Butyl) | ~0.9 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~168 |

| Aromatic-C (quaternary) | 110 - 160 |

| Aromatic-C (CH) | 110 - 130 |

| O-CH₂ (Ethoxy) | ~64 |

| O-CH₃ (Methoxy) | ~56 |

| N-CH (sec-Butyl) | ~48 |

| CH₂ (sec-Butyl) | ~29 |

| CH₃ (Ethoxy) | ~15 |

| CH₃ (sec-Butyl) | ~20 |

| CH₃ (sec-Butyl) | ~10 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Elucidating Connectivities

To definitively assign the ¹H and ¹³C signals and establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of adjacent protons within the sec-butyl and ethoxy groups, as well as correlations between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the sec-butyl group to the amide nitrogen, the ethoxy and methoxy groups to the aromatic ring, and the carbonyl carbon to the aromatic ring and the amide proton.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

The IR spectrum of "this compound" would be expected to show characteristic absorption bands. A strong absorption around 1650 cm⁻¹ would correspond to the C=O stretching of the secondary amide. The N-H stretching vibration would appear as a sharp band around 3300 cm⁻¹. The C-H stretching of the aromatic and aliphatic groups would be observed in the 2850-3100 cm⁻¹ region. The C-O stretching of the ethoxy and methoxy groups would produce strong bands in the 1000-1300 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring vibrations and the carbon backbone of the aliphatic groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | ~3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Amide (C=O) | Stretching | ~1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O (Ether) | Stretching | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The benzamide (B126) moiety in "this compound" acts as a chromophore. The substituted benzene ring would be expected to exhibit characteristic π → π* transitions. The presence of the ethoxy and methoxy auxochromes would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzamide.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For "this compound" (C₁₄H₂₁NO₃), the expected exact mass would be calculated and compared to the experimental value, confirming the molecular formula.

Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide structural information. Key fragmentation pathways would likely involve cleavage of the amide bond, loss of the sec-butyl group, and cleavages within the ethoxy and methoxy substituents.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

Crystal Packing and Intermolecular Hydrogen Bonding Networks

Detailed experimental data on the crystal structure of this compound, which would describe the precise arrangement of molecules in the solid state, is not publicly available in the Crystallography Open Database (COD), the Cambridge Structural Database (CSD), or other readily accessible scientific literature. Therefore, a definitive analysis of its crystal packing and intermolecular hydrogen bonding networks cannot be provided at this time.

Polymorphism: Identification and Structural Differences in Crystalline Forms

There are no published studies that have identified or characterized polymorphic forms of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The existence of polymorphism in this compound would depend on factors such as the crystallization conditions (e.g., solvent, temperature, pressure) and the conformational flexibility of the molecule. While many benzamide derivatives are known to exhibit polymorphism, without experimental evidence, any discussion of different crystalline forms for this specific compound remains speculative. mdpi.comrsc.orgacs.orgresearchgate.netnih.gov

Conformational Variations in the Solid State

Specific data from single-crystal X-ray diffraction studies of this compound, which would reveal its conformation in the solid state, are not available. The conformation of a molecule in a crystal is influenced by a balance of intramolecular forces (such as steric hindrance and electronic effects) and intermolecular interactions within the crystal lattice.

For this compound, key conformational features would include the torsion angles defining the orientation of the sec-butyl group relative to the amide plane, the planarity of the benzamide core, and the orientation of the ethoxy and methoxy substituents on the benzene ring. It is common for the amide group to be nearly planar with the benzene ring to maximize π-conjugation, although steric hindrance from substituents can cause some twisting. nih.govresearchgate.net The flexible sec-butyl and ethoxy groups could adopt different conformations, potentially leading to conformational polymorphism if different arrangements are captured in the solid state under varying crystallization conditions. However, without experimental structural data, the specific solid-state conformation of this molecule is unknown.

Computational Chemistry and Molecular Modeling of N Sec Butyl 4 Ethoxy 3 Methoxybenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics of N-(Sec-butyl)-4-ethoxy-3-methoxybenzamide.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and vibrational properties of organic compounds with high accuracy. researchgate.net The process begins by optimizing the molecule's geometry to find its most stable, lowest-energy conformation. A common approach involves using the B3LYP functional with a basis set such as 6-31G(d,p), which provides a good balance between computational cost and accuracy. epstem.net This optimization yields precise information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. epstem.net The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model.

Table 1: Selected Optimized Geometric Parameters for this compound (Predicted via DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O (Amide) | 1.24 Å |

| Bond Length | C-N (Amide) | 1.36 Å |

| Bond Length | C-O (Methoxy) | 1.37 Å |

| Bond Length | C-O (Ethoxy) | 1.38 Å |

| Bond Angle | O=C-N | 122.5° |

| Bond Angle | C-N-H | 120.8° |

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3350 |

| C-H (Aromatic) | Stretching | 3100 |

| C-H (Aliphatic) | Stretching | 2980 |

| C=O (Amide) | Stretching | 1685 |

Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across the molecule. researchgate.net An MEP map displays regions of varying electrostatic potential on the electron density surface. Regions with negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, whereas regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. youtube.com For this compound, the oxygen atoms of the carbonyl, ethoxy, and methoxy (B1213986) groups are expected to be regions of high negative potential, while the amide hydrogen is a site of positive potential.

Table 3: Calculated FMO Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -0.98 |

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.net Theoretical calculations of ¹H and ¹³C NMR spectra are performed on the optimized molecular geometry. The calculated chemical shifts are then compared to experimental data, often showing a strong correlation that aids in the assignment of complex spectra and the confirmation of the molecular structure. epstem.net

Table 4: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) in CDCl₃

| Atom | Predicted ¹H Shift | Experimental ¹H Shift (Hypothetical) | Predicted ¹³C Shift | Experimental ¹³C Shift (Hypothetical) |

|---|---|---|---|---|

| Amide N-H | 6.15 | 6.10 | - | - |

| Carbonyl C=O | - | - | 168.2 | 167.9 |

| Aromatic C-H | 6.90 - 7.50 | 6.88 - 7.45 | 110.5 - 122.0 | 110.2 - 121.8 |

| Methoxy -OCH₃ | 3.92 | 3.90 | 56.1 | 55.9 |

| Ethoxy -OCH₂CH₃ | 4.10 (CH₂) | 4.08 (CH₂) | 64.5 (CH₂) | 64.3 (CH₂) |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

While quantum calculations excel at describing static electronic properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape by simulating the atomic motions of the molecule over a period of time at a given temperature. This exploration helps identify the most stable, low-energy conformations (energy minima) and the energy barriers between them. nih.gov Techniques such as Potential Energy Surface (PES) scanning, where the energy is calculated as a function of rotating one or more dihedral angles, can systematically map out the conformational possibilities and locate the global energy minimum. nih.gov

MD simulations are an invaluable tool for studying how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. nih.gov In these simulations, the molecule is placed in a simulated environment with the macromolecule, typically solvated by water molecules. The simulation tracks the trajectories of all atoms, revealing how the small molecule binds to the protein, the stability of the resulting complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding process. This information is critical for understanding its potential biological activity and for rational drug design.

Investigation of Polymorphic Transitions and Stability through Enhanced Sampling Methods

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit distinct physical properties, including solubility and stability. For benzamide (B126) and its derivatives, computational methods are employed to explore the energy landscape and predict the relative stabilities of different polymorphic forms.

Enhanced sampling methods are a class of computational techniques designed to overcome the limitations of standard molecular dynamics simulations in exploring complex energy landscapes. These methods accelerate the sampling of rare events, such as polymorphic transitions, allowing for the calculation of free energy differences between various crystalline states.

While specific studies on the polymorphic transitions of this compound are not extensively documented, research on the parent benzamide molecule provides a framework for understanding these phenomena. For instance, studies have shown that the presence of impurities or co-formers, such as nicotinamide, can thermodynamically switch the stability of benzamide polymorphs. researchgate.net Computational investigations, including lattice energy calculations, can elucidate the energetic basis for these transitions. researchgate.net

Enhanced sampling techniques that could be applied to study this compound include:

Metadynamics: This method involves adding a history-dependent bias potential to the system's collective variables to discourage the system from revisiting previously explored conformations and to accelerate the exploration of new states.

Replica Exchange Molecular Dynamics (REMD): In REMD, multiple simulations of the system are run in parallel at different temperatures. Exchanges of configurations between replicas at different temperatures are attempted periodically, allowing the system to overcome energy barriers more easily at higher temperatures.

Accelerated Molecular Dynamics (aMD): This technique modifies the potential energy surface to reduce energy barriers, thereby accelerating the conformational transitions.

These methods can provide crucial data on the relative stabilities of potential polymorphs of this compound and the kinetic pathways of their interconversion.

Table 1: Comparison of Enhanced Sampling Methods for Polymorph Prediction

| Method | Principle | Advantages | Potential Application to this compound |

| Metadynamics | Adds a history-dependent bias to collective variables. | Efficient in exploring complex free energy landscapes. | Determining the relative free energies of different crystalline forms. |

| REMD | Runs parallel simulations at different temperatures. | Effective in overcoming high energy barriers. | Investigating temperature-induced polymorphic transitions. |

| aMD | Modifies the potential energy surface. | Simple to implement and broadly applicable. | Simulating the kinetics of crystal nucleation and growth. |

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

The benzamide scaffold is a common motif in many biologically active compounds. Molecular docking studies on various benzamide derivatives have revealed key interactions that contribute to their binding affinity and selectivity for different protein targets. For example, docking studies of benzamide derivatives as inhibitors of the PD-1/PD-L1 interaction have shown that the amide group can form crucial hydrogen bonds with key residues like Ala121 in the PD-L1 binding pocket. nih.gov

For this compound, a hypothetical docking study would involve:

Preparation of the Ligand Structure: Generating a 3D conformation of the molecule.

Selection and Preparation of the Target Protein: Identifying a biologically relevant target and preparing its structure for docking.

Docking Simulation: Using a docking algorithm (e.g., AutoDock, Glide) to predict the binding poses of the ligand in the protein's active site.

Scoring and Analysis: Evaluating the predicted binding poses using a scoring function to estimate the binding affinity and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

The ethoxy and methoxy groups on the benzamide ring of this compound can participate in hydrogen bonding and hydrophobic interactions, while the sec-butyl group can occupy hydrophobic pockets within a binding site.

Table 2: Potential Molecular Interactions of this compound in a Hypothetical Binding Site

| Functional Group | Potential Interaction Type | Interacting Residues (Examples) |

| Amide (-CONH-) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Asn, Gln, Ser, Thr, Main-chain C=O or N-H |

| Ethoxy (-OCH2CH3) | Hydrogen Bond Acceptor, Hydrophobic | Polar and non-polar residues |

| Methoxy (-OCH3) | Hydrogen Bond Acceptor, Hydrophobic | Polar and non-polar residues |

| Sec-butyl | Hydrophobic/Van der Waals | Ala, Val, Leu, Ile, Phe, Trp |

| Benzene (B151609) Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, His |

Structure-Based Drug Design and Virtual Screening Methodologies Utilizing Benzamide Scaffolds

Structure-based drug design (SBDD) and virtual screening are powerful computational strategies used to identify and optimize novel drug candidates. The benzamide scaffold serves as a versatile starting point in these endeavors due to its favorable physicochemical properties and its ability to engage in various molecular interactions. nih.gov

Virtual Screening: This computational technique involves the screening of large libraries of chemical compounds against a target protein structure to identify potential hits. For benzamide scaffolds, a virtual screening campaign could proceed as follows:

Library Preparation: Assembling a database of benzamide derivatives or a more general library of drug-like molecules.

Docking-Based Screening: Docking each molecule in the library to the target protein's binding site and ranking them based on their predicted binding affinity.

Pharmacophore-Based Screening: Creating a 3D model of the essential features required for binding (pharmacophore) based on known active ligands and searching for molecules in the library that match this model.

Hit Selection and Experimental Validation: Selecting the most promising candidates for experimental testing.

Structure-Based Drug Design: Once an initial hit containing a benzamide scaffold is identified, SBDD can be used to optimize its potency, selectivity, and pharmacokinetic properties. This iterative process involves:

Determining the Co-crystal Structure: Obtaining the 3D structure of the hit compound in complex with its target protein, typically through X-ray crystallography.

Analyzing Binding Interactions: Identifying key interactions between the benzamide ligand and the protein.

Designing Modified Compounds: Computationally designing new derivatives of the hit compound to enhance these interactions or to form new ones. For example, modifying the substituents on the benzamide ring of a compound like this compound to better fit a specific pocket in the binding site.

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity.

The benzimidazole (B57391) scaffold, structurally related to benzamide, is also recognized as a "privileged scaffold" in drug design due to its wide range of pharmacological activities, which are attributed to its ability to form hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.gov These principles of molecular recognition and design are directly applicable to benzamide-containing compounds.

Biological Activity and Mechanistic Investigations of N Sec Butyl 4 Ethoxy 3 Methoxybenzamide

Enzyme Inhibition Studies

Matrix Metalloproteinase (MMP) Inhibition: Molecular Mechanisms of Action

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is implicated in various pathologies, including cancer and inflammation. nih.gov While direct studies on N-(Sec-butyl)-4-ethoxy-3-methoxybenzamide are lacking, other benzamide (B126) derivatives have been investigated as MMP inhibitors. For instance, the compound NSC405020 [3,4-dichloro-N-(1-methylbutyl)benzamide] has been identified as an inhibitor of MT1-MMP. nih.govdovepress.com The mechanism of many MMP inhibitors involves the chelation of the zinc ion at the enzyme's active site. nih.gov However, newer strategies focus on developing more selective inhibitors that bind to exosites or allosteric sites to avoid the off-target effects associated with broad-spectrum inhibition. frontiersin.org

The potential for this compound to act as an MMP inhibitor would likely depend on the spatial arrangement of its functional groups and their ability to interact with the active site or allosteric sites of specific MMPs. The ethoxy and methoxy (B1213986) groups on the benzamide ring could influence its binding affinity and selectivity.

Table 1: Example of a Benzamide Derivative with MMP Inhibitory Activity

| Compound | Target MMP | Mechanism of Action | Reference |

|---|---|---|---|

| NSC405020 | MT1-MMP | Hemopexin domain inhibitor | nih.govdovepress.com |

Histone Deacetylase (HDAC) Inhibition: Selectivity and Substrate Deacetylation Pathways

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of histones and other proteins. nih.gov Benzamide-based compounds, such as entinostat (B1683978) (MS-275), are known as class I selective HDAC inhibitors. nih.gov The general structure of benzamide HDAC inhibitors typically consists of a cap group, a linker, and a zinc-binding group. The selectivity and potency of these inhibitors are highly dependent on the nature of these three components. tandfonline.comnih.gov

Studies on various benzamide derivatives have shown that modifications to the cap group and linker region can significantly impact isoform selectivity. nih.govtandfonline.com For example, the introduction of specific substituents can enhance selectivity for HDAC1 and HDAC2 over HDAC3. explorationpub.com The this compound structure possesses a substituted benzamide core that could potentially interact with the active site of HDAC enzymes. The sec-butyl group would function as part of the cap, influencing interactions with the surface of the enzyme, while the substituted phenyl ring and amide would interact with the catalytic tunnel and zinc ion.

Table 2: Class I HDAC Inhibition by a Benzamide Derivative (Compound 7j)

| HDAC Isoform | IC50 (µM) |

|---|---|

| HDAC1 | 0.65 |

| HDAC2 | 0.78 |

| HDAC3 | 1.70 |

Data for a potent benzamide-based HDAC inhibitor, compound 7j, from a study on key structural requirements for HDAC inhibition. nih.gov

Calpain Inhibition: Role in Cysteine Protease Modulation

Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes. nih.gov Their overactivation is linked to several pathological conditions, making them a target for therapeutic intervention. nih.gov While direct evidence for this compound as a calpain inhibitor is unavailable, research on other amide-containing molecules has shown promise. For instance, novel benzoylalanine-derived ketoamides have been identified as potent, nonpeptidic calpain inhibitors. nih.gov These compounds demonstrate that the benzoyl moiety can be a key structural feature for calpain inhibition.

The mechanism of these inhibitors often involves interaction with the active site cysteine of the protease. google.com The electrophilicity of the carbonyl group in the benzamide structure of this compound could potentially play a role in its interaction with the cysteine residue in the active site of calpain.

Apoptosis Signal-Regulating Kinase (ASK) Inhibition: Pathway Perturbation

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is a key player in cellular stress responses that lead to apoptosis and inflammation. nih.gov Inhibition of ASK1 is being explored as a therapeutic strategy for various diseases. nih.gov Studies have led to the discovery of benzoheterocyclic-substituted amide derivatives as potent ASK1 inhibitors. rsc.org One such compound, 17a, demonstrated a kinase IC50 of 26 nM. rsc.org

These findings suggest that the amide scaffold is a viable starting point for the design of ASK1 inhibitors. The this compound molecule, with its substituted benzamide core, could potentially fit into the ATP-binding pocket of ASK1, thereby inhibiting its kinase activity and perturbing downstream signaling pathways.

Receptor Binding and Modulation

Estrogen Receptor (ERα) Coregulator Binding Modulation: Molecular Basis of Interaction

The estrogen receptor alpha (ERα) is a ligand-activated transcription factor that plays a crucial role in the development and progression of a majority of breast cancers. nih.gov The binding of estrogen to ERα induces a conformational change that facilitates the recruitment of coregulator proteins, leading to the transcription of target genes. nih.gov Disrupting the interaction between ERα and its coregulators is a novel therapeutic strategy.

Tris-benzamides have been identified as a class of molecules that can modulate the binding of coregulators to ERα. nih.govacs.org These molecules mimic the helical LXXLL motif of coregulators that binds to the activation function 2 (AF2) domain of ERα. By occupying this binding site, they can disrupt the ERα-coregulator interaction. The antiproliferative activity of these compounds is often linked to their ability to not only block this interaction but also to induce the degradation of the ERα protein. nih.gov

Given that this compound is a benzamide derivative, it shares a core structural element with these ERα modulators. The specific substitutions on the phenyl ring and the N-alkyl group would be critical in determining its binding affinity and efficacy as a potential modulator of ERα-coregulator interactions.

Table 3: Antiproliferative Activity of Tris-Benzamide Derivatives

| Compound | IC50 (µM) | Fold Increase vs. ERX-11 |

|---|---|---|

| 18a (isobutyl) | 0.083 | 4-8 fold |

| 18c (benzyl) | 0.044 | 4-8 fold |

Data for tris-benzamide derivatives from a structure-activity relationship study. nih.gov

Dopamine (B1211576) Receptor (e.g., D3) and Serotonin (B10506) Receptor (e.g., 5-HT4) Ligand Interactions: Affinity and Selectivity

No publicly available data on the binding affinities (e.g., Ki values) or selectivity of this compound for dopamine D3 or serotonin 5-HT4 receptors were found.

Interactions with Microbial Targets

FtsZ Protein Assembly Inhibition in Bacterial Cell Division: Mechanistic Insights

There is no specific research detailing the inhibitory activity or the mechanistic insights of this compound on the FtsZ protein.

Elucidation of Molecular Mechanisms in Biological Systems

Investigation of Specific Binding Sites and Allosteric Modulation

Information regarding the specific binding sites or any allosteric modulatory effects of this compound is not available in the reviewed literature.

Characterization of Molecular Pathways Affected by Compound Activity

There are no studies that characterize the specific molecular pathways affected by the activity of this compound.

Without dedicated research on this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive article on the biological activity of this compound can be written.

Structure Activity Relationship Sar Studies for N Sec Butyl 4 Ethoxy 3 Methoxybenzamide and Its Analogs

Impact of Substituent Modifications on the Benzamide (B126) Core

The benzamide core, consisting of a benzene (B151609) ring attached to an amide group, serves as a versatile scaffold in medicinal chemistry. Modifications to the substituents on this core can profoundly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity.

In related vanilloid compounds, which share the 4-alkoxy-3-methoxybenzoyl moiety, the nature and position of substituents on the aromatic ring are critical for activity. For instance, the presence of electron-donating groups, such as the ethoxy and methoxy (B1213986) groups in N-(sec-butyl)-4-ethoxy-3-methoxybenzamide, can modulate the electron density of the aromatic ring and influence its interaction with biological targets. Altering these groups, for example, by replacing them with electron-withdrawing groups or changing their positions, would likely have a significant impact on the compound's pharmacological profile.

The amide linkage itself is a key hydrogen bonding motif. Modifications to the amide nitrogen, beyond the sec-butyl group, would alter the steric bulk and hydrogen bonding capacity, directly impacting ligand-receptor interactions.

Role of the Sec-Butyl Substituent in Stereoselectivity and Binding Affinity

The N-linked sec-butyl group is a crucial feature of this compound, introducing both steric bulk and a chiral center. The size and shape of this alkyl group can play a significant role in how the molecule fits into a binding pocket of a biological target.

The presence of a chiral center in the sec-butyl group means that the compound can exist as two enantiomers, (R)-N-(sec-butyl)-4-ethoxy-3-methoxybenzamide and (S)-N-(sec-butyl)-4-ethoxy-3-methoxybenzamide. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities, affinities, and metabolic fates. This stereoselectivity arises from the three-dimensional nature of biological targets like enzymes and receptors, which often have chiral binding sites. One enantiomer may fit optimally into the binding site, leading to a strong interaction, while the other may fit poorly or not at all. Therefore, the specific stereochemistry of the sec-butyl group is expected to be a critical determinant of the biological activity and binding affinity of this compound.

Variations of the alkyl substituent on the amide nitrogen would likely lead to predictable changes in activity. For example, replacing the sec-butyl group with a smaller (e.g., ethyl) or larger, more branched (e.g., tert-butyl) alkyl group would alter the steric interactions within the binding pocket, potentially increasing or decreasing binding affinity.

Influence of Ethoxy and Methoxy Groups on Pharmacological Profiles and Selectivity

The 4-ethoxy and 3-methoxy groups on the benzamide ring are key determinants of the molecule's electronic and pharmacokinetic properties. These alkoxy groups are generally electron-donating and can participate in hydrogen bonding through their oxygen atoms, which can be crucial for anchoring the ligand to its target.

The combination of a 4-ethoxy and 3-methoxy group, derived from the vanilloid scaffold, is a common motif in compounds targeting a variety of receptors and enzymes. The precise arrangement of these groups influences the molecule's polarity and its ability to cross cell membranes. The methoxy group at the 3-position and the ethoxy group at the 4-position create a specific electronic and steric environment that can contribute to selective binding to a particular biological target over others.

Replacing the ethoxy group with a methoxy group (to give a 3,4-dimethoxy substitution) or a larger alkoxy group could fine-tune the compound's lipophilicity and its interaction with hydrophobic pockets in the target protein. Such modifications are a common strategy in medicinal chemistry to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) properties and to enhance its selectivity.

Stereochemical Implications in Ligand-Target Interactions and Biological Activity

As mentioned previously, the chirality of the sec-butyl group introduces the possibility of stereoisomers. The differential interaction of these stereoisomers with a chiral biological target is a fundamental concept in SAR. The precise spatial arrangement of the atoms in each enantiomer will determine the quality of the "fit" within the binding site.

For example, the (R)-enantiomer might position the butyl chain in a way that allows for favorable hydrophobic interactions with a specific sub-pocket of the receptor, while the (S)-enantiomer might experience steric hindrance. This can lead to one enantiomer being a potent agonist or antagonist, while the other is significantly less active or even inactive. In some cases, the "inactive" enantiomer can contribute to off-target effects or have a different pharmacological profile altogether.

Therefore, any meaningful SAR study of this compound and its analogs would necessitate the separation and individual biological evaluation of the (R) and (S) enantiomers to fully understand the stereochemical requirements for optimal ligand-target interactions and biological activity.

Design Principles for Rational Modification and Optimization of Benzamide Scaffolds

Based on the general principles of medicinal chemistry and SAR of related compounds, several design principles can be proposed for the rational modification and optimization of the this compound scaffold:

Systematic Variation of the N-Alkyl Substituent: A library of analogs with different alkyl groups (e.g., n-butyl, isobutyl, tert-butyl, and cyclic alkyl groups) should be synthesized to probe the steric tolerance of the binding site. This would help to identify the optimal size and shape for the substituent to maximize binding affinity.

Stereochemical Control: The synthesis and biological evaluation of the individual (R) and (S) enantiomers are essential to determine the optimal stereochemistry for activity and to minimize potential off-target effects from the less active enantiomer.

Modification of the Alkoxy Groups: The ethoxy and methoxy groups on the benzamide ring can be systematically varied to modulate lipophilicity and hydrogen bonding potential. This could involve synthesizing analogs with different chain lengths (e.g., propoxy, butoxy) or replacing them with other functional groups to improve pharmacokinetic properties and selectivity.

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to explore their importance and to potentially improve metabolic stability or other properties. For example, the amide bond could be replaced with other linker groups.

Computational Modeling: In the absence of experimental structural data, molecular modeling techniques such as docking and quantitative structure-activity relationship (QSAR) studies could be employed to predict the binding modes of analogs and to guide the design of new compounds with improved activity.

By applying these design principles, it would be possible to systematically explore the chemical space around the this compound scaffold and to develop a comprehensive understanding of its structure-activity relationships, ultimately leading to the identification of optimized analogs with enhanced pharmacological properties.

Future Directions in Academic Research on N Sec Butyl 4 Ethoxy 3 Methoxybenzamide

Exploration of Novel and Greener Synthetic Methodologies

Future research will likely focus on developing more sustainable and efficient methods for synthesizing N-(Sec-butyl)-4-ethoxy-3-methoxybenzamide. The principles of green chemistry will be central to these efforts, aiming to reduce the environmental impact of chemical production. Key areas of exploration will include the use of biocatalysis, flow chemistry, and alternative solvent systems to improve yield, reduce waste, and enhance safety.

Key Research Thrusts:

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the amide bond formation could offer high selectivity and milder reaction conditions compared to traditional chemical methods.

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can enable better control over reaction parameters, leading to higher purity and yield, as well as improved safety for exothermic reactions.

Green Solvents: Investigating the use of bio-based solvents or supercritical fluids as reaction media can significantly reduce the reliance on volatile and often toxic organic solvents.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Traditional Approach | Greener Alternative | Potential Advantages of Greener Alternative |

|---|---|---|---|

| Catalysis | Chemical catalysts (e.g., strong acids/bases) | Biocatalysts (e.g., lipases) | High specificity, mild conditions, biodegradability |

| Process | Batch synthesis | Continuous flow synthesis | Improved heat and mass transfer, enhanced safety, higher throughput |

| Solvents | Volatile organic compounds (e.g., toluene, DCM) | Bio-based solvents, supercritical CO2 | Reduced toxicity and environmental impact, easier recycling |

Application of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies

A deeper understanding of the reaction dynamics and mechanisms involved in the synthesis and biological interactions of this compound can be achieved through the application of advanced spectroscopic techniques. Real-time monitoring of reactions can provide invaluable insights into transient intermediates and reaction kinetics.

Potential Spectroscopic Applications:

In-situ NMR and IR Spectroscopy: These techniques can be used to monitor the progress of a reaction in real-time, providing data on the concentration of reactants, intermediates, and products.

Raman Spectroscopy: This can be particularly useful for studying reactions in aqueous media and for gaining information about molecular vibrations and structural changes.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be employed to identify and characterize reaction intermediates and products.

Table 2: Advanced Spectroscopic Techniques and Their Potential Applications

| Technique | Information Gained | Application to this compound |

|---|---|---|

| In-situ NMR | Real-time concentration of species, structural information | Mechanistic studies of synthesis, monitoring binding interactions |

| Process IR | Functional group analysis, reaction kinetics | Optimization of reaction conditions for synthesis |

| Raman Spectroscopy | Molecular structure, reaction progress | Real-time analysis in various solvent systems |

Integration of Computational and Experimental Approaches for Predictive Modeling

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. nih.gov For this compound, this integrated approach can accelerate the discovery of new derivatives with enhanced properties and provide a deeper understanding of its structure-activity relationships.

Integrated Workflow:

Computational Design: Utilize molecular modeling and quantum chemical calculations to predict the physicochemical properties, spectral characteristics, and biological activities of this compound and its analogues.

Synthesis and Characterization: Synthesize the most promising candidates identified through computational screening and characterize their properties experimentally.

Experimental Validation: Test the synthesized compounds for their predicted activities.

Iterative Refinement: Use the experimental results to refine the computational models, leading to more accurate predictions in subsequent rounds of design and synthesis. nih.gov

Table 3: Integrated Computational and Experimental Workflow

| Step | Computational Approach | Experimental Approach | Desired Outcome |

|---|---|---|---|

| 1. Design | DFT, QSAR, Molecular Docking | - | Virtual screening of potential derivatives |

| 2. Synthesis | - | Novel synthetic methodologies | Efficient production of target compounds |

| 3. Validation | - | In vitro and in vivo assays | Confirmation of predicted biological activity |

| 4. Refinement | Machine learning model refinement | - | Improved predictive power of computational models |

Identification and Characterization of Additional Biological Targets and Off-Target Interactions

While preliminary research may suggest certain biological activities, a comprehensive understanding of the pharmacological profile of this compound requires the identification and characterization of its molecular targets. smolecule.com Future research should employ modern chemical biology techniques to elucidate these interactions.

Target Identification Strategies:

Affinity Chromatography: Immobilize the compound on a solid support to capture its binding partners from cell lysates.

Thermal Shift Assays: Monitor changes in the thermal stability of proteins in the presence of the compound to identify direct binding events.

In Vitro Evolution and Whole Genome Sequencing (IVIEWGA): This method involves generating resistance to the compound in a biological system and then sequencing the genome of the resistant organisms to identify mutations in the target protein. nih.gov

Computational Target Prediction: Use in silico methods to screen the compound against databases of known protein structures to predict potential binding targets. f1000research.com

Table 4: Methods for Biological Target Identification

| Method | Principle | Potential Application |

|---|---|---|

| Affinity Chromatography | Ligand-protein binding | Isolation of cellular targets |

| Thermal Shift Assay (TSA) | Ligand-induced protein stabilization | Validation of direct binding interactions |

| IVIEWGA | Genetic resistance | Identification of targets in cellular contexts. nih.gov |

| Reverse Screening | Computational docking | In silico prediction of potential targets. nih.gov |

Development of this compound as a Molecular Probe for Chemical Biology Investigations

The structural scaffold of this compound can be leveraged to develop molecular probes for studying biological processes. By incorporating reporter groups such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers, this compound can be transformed into a tool for visualizing and isolating its molecular targets in their native cellular environment. nih.gov

Probe Development Strategies:

Fluorescent Probes: Attaching a fluorophore to the molecule would allow for the visualization of its subcellular localization and interaction with target proteins using fluorescence microscopy.

Biotinylated Probes: A biotin tag would enable the affinity-based purification of the target protein-probe complex for subsequent identification by mass spectrometry.

Photo-affinity Probes: Incorporation of a photo-reactive group would allow for the covalent cross-linking of the probe to its target upon photo-irradiation, facilitating target identification.

Table 5: Molecular Probe Design and Applications

| Probe Type | Modification | Application |

|---|---|---|

| Fluorescent Probe | Covalent attachment of a fluorophore | Cellular imaging, fluorescence polarization assays |

| Biotinylated Probe | Incorporation of a biotin moiety | Affinity purification of target proteins |

| Photo-affinity Probe | Addition of a photo-reactive group | Covalent labeling and identification of binding partners |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing n-(sec-butyl)-4-ethoxy-3-methoxybenzamide, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the benzamide core. For example, ethoxy and methoxy groups can be introduced via nucleophilic substitution or alkylation of phenolic precursors under controlled pH and temperature . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) and reaction time (12–24 hours) to minimize side products. Catalysts like K₂CO₃ or DMF as a solvent may enhance yields . Scale-up considerations (e.g., 125 mmol scale) require rigorous hazard analysis for intermediates such as chloroformates or reactive amines .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation:

- ¹H NMR : Resonances for the sec-butyl group (δ 0.8–1.5 ppm, multiplet) and methoxy/ethoxy protons (δ 3.3–4.1 ppm) .

- ¹³C NMR : Carbon signals for the benzamide carbonyl (δ ~165–170 ppm) and aromatic carbons (δ 110–150 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~307.2). Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

Q. What safety protocols are essential when handling This compound and its intermediates?

- Methodological Answer :

- Engineering Controls : Use fume hoods for reactions involving volatile intermediates (e.g., sec-butyl chloroformate) to prevent inhalation .

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles .

- Storage : Store in airtight containers at 2–8°C to prevent degradation . Toxicity data for related sec-butyl compounds indicate potential respiratory irritation; avoid open flames due to flammability risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reactivity of the sec-butyl group during synthesis?

- Methodological Answer : Steric hindrance from the sec-butyl group may reduce nucleophilic substitution efficiency. Strategies include:

- Temperature Modulation : Lowering reaction temperatures (e.g., 0–5°C) to slow competing pathways .

- Protecting Groups : Temporarily protecting the benzamide nitrogen with tert-butoxycarbonyl (Boc) to direct reactivity to the sec-butyl site .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify bottlenecks. For example, sec-butyl chloroformate shows slower acylation kinetics compared to n-butyl analogs, requiring extended reaction times .

Q. What strategies mitigate environmental impacts from byproducts generated during synthesis?

- Methodological Answer :

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .

- Waste Neutralization : Treat chloroformate byproducts (e.g., sec-butyl chloroformate) with aqueous NaHCO₃ to convert them into less hazardous salts .

- Biodegradability Testing : Use OECD 301 guidelines to assess byproduct persistence, though data gaps exist for many intermediates .

Q. How can the compound’s mechanism of action in biological systems be elucidated?

- Methodological Answer :

- In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase or cytochrome P450) using fluorescence-based assays. For example, spectrofluorometric methods quantify binding affinity via fluorescence quenching .

- Molecular Docking : Model interactions between the benzamide core and target proteins (e.g., kinases) using software like AutoDock Vina. The ethoxy and methoxy groups may engage in hydrogen bonding with active sites .

- Metabolic Profiling : Use LC-MS to identify metabolites in hepatic microsomes, focusing on O-dealkylation pathways .

Data Contradictions and Validation

- Toxicity Data Gaps : While sec-butyl chloroformate analogs show respiratory toxicity in mice (RD₅₀ = 117 ppm), no carcinogenicity or genotoxicity data exist for This compound itself. Researchers must extrapolate from structural analogs and conduct Ames tests or micronucleus assays for validation .

- Spectral Interpretation : Discrepancies in NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆). Always report solvent conditions and compare with published spectra of similar benzamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.